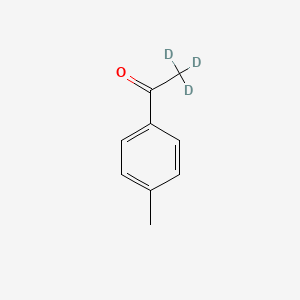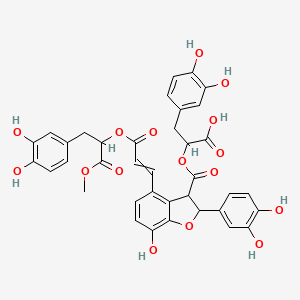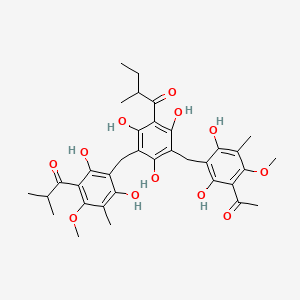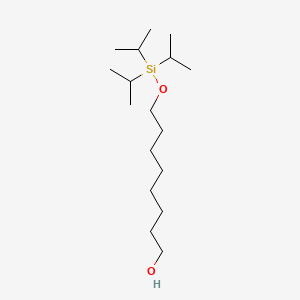
8-((Triisopropylsilyl)oxy)octan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((Triisopropylsilyl)oxy)octan-1-ol is a chemical compound with the molecular formula C17H38O2Si and a molecular weight of 302.574.
準備方法
The synthesis of 8-((Triisopropylsilyl)oxy)octan-1-ol typically involves the reaction of octan-1-ol with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as distillation or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
8-((Triisopropylsilyl)oxy)octan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure the desired reaction pathways.
科学的研究の応用
8-((Triisopropylsilyl)oxy)octan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions at other functional groups.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism by which 8-((Triisopropylsilyl)oxy)octan-1-ol exerts its effects involves the formation of stable complexes with target molecules. The silyl group provides steric hindrance, protecting the compound from unwanted side reactions and allowing for selective interactions with specific molecular targets. This selectivity is crucial in applications such as drug delivery, where the compound must interact with specific biological pathways.
類似化合物との比較
8-((Triisopropylsilyl)oxy)octan-1-ol can be compared with other silyl-protected alcohols, such as:
Trimethylsilyl-protected alcohols: These compounds are similar in their use as protecting groups but differ in their steric and electronic properties.
Triethylsilyl-protected alcohols: These compounds offer different reactivity profiles and may be preferred in certain synthetic applications.
Tert-butyldimethylsilyl-protected alcohols: These compounds provide greater steric hindrance and are often used in more demanding synthetic routes.
The uniqueness of this compound lies in its balance of steric hindrance and reactivity, making it a versatile tool in various chemical and biological applications.
特性
IUPAC Name |
8-tri(propan-2-yl)silyloxyoctan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O2Si/c1-15(2)20(16(3)4,17(5)6)19-14-12-10-8-7-9-11-13-18/h15-18H,7-14H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWGXNOYYSBRFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
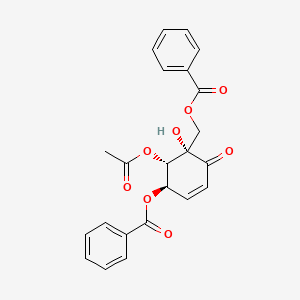
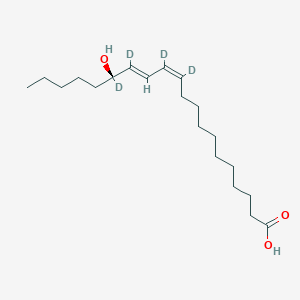
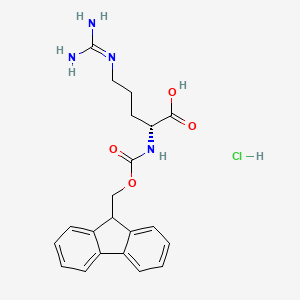
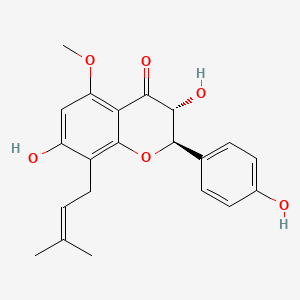

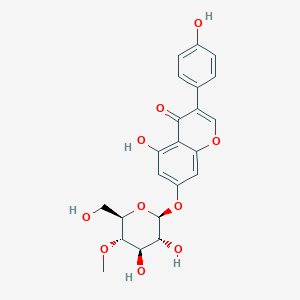
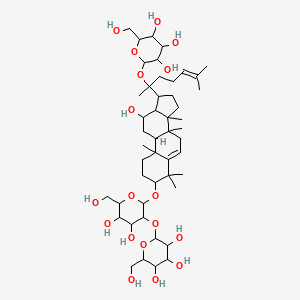
![N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide](/img/structure/B591312.png)
